molecular formula C16H13ClN2O2S2 B2931074 2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034598-22-4

2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2931074
CAS No.: 2034598-22-4
M. Wt: 364.86
InChI Key: MNDGRLKXYCLKJL-UHFFFAOYSA-N
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Description

2-Chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 2-chloro group and a pyridinylmethyl moiety bearing a thiophene ring. Sulfonamides are widely studied for their pharmacological and agrochemical applications, with structural variations influencing reactivity, bioavailability, and target specificity.

Properties

IUPAC Name

2-chloro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c17-13-4-1-2-6-16(13)23(20,21)19-11-12-7-8-18-14(10-12)15-5-3-9-22-15/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDGRLKXYCLKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common approach is to first synthesize 2-(thiophen-2-yl)pyridine-4-carbaldehyde, which can then be reacted with chlorobenzenesulfonamide under specific conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene and pyridine rings can be oxidized under certain conditions.

  • Reduction: : Reduction reactions can be performed to modify the functional groups.

  • Substitution: : Substitution reactions can occur at different positions on the rings, introducing new substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can be studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects.

Medicine

In the medical field, this compound could be explored for its therapeutic potential. It might be used in the development of new drugs or as a lead compound for further modifications to enhance its efficacy and safety.

Industry

In industry, this compound could be utilized in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The table below summarizes key structural differences and synthesis methods for analogous sulfonamide derivatives:

Compound Name Core Structure Substituents Synthesis Method Reference
2-Chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide Benzenesulfonamide - 2-Chloro
- (2-(Thiophen-2-yl)pyridin-4-yl)methyl
Not explicitly described in evidence
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Benzenesulfonamide - 4-Methyl
- 2-Anilinopyridin-3-yl
Reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride
Chlorsulfuron Benzenesulfonamide - 2-Chloro
- [(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl
Agricultural chemical; synthesis not detailed but likely involves triazine coupling
N-(4-Chloropyridin-2-yl)-N-methoxy-methyl-4-methylbenzenesulfonamide Benzenesulfonamide - 4-Methyl
- Methoxy-methyl
- 4-Chloropyridin-2-yl
Methoxy-methylation and sulfonylation of 4-chloropyridin-2-amine derivatives
N-{3-[5-(2-Chloropyridin-4-yl)-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,5-difluoro-N-(methoxymethyl)benzenesulfonamide Benzenesulfonamide - 2,5-Difluoro
- Methoxymethyl
- Thiazol-pyridinyl-pyran hybrid
Multi-step synthesis involving thiazole ring formation and sulfonylation

Electronic and Steric Considerations

  • Thiophene vs.
  • Chloro Substituents : The 2-chloro group on the benzene ring may increase electrophilicity, similar to Chlorsulfuron, where chloro and triazine groups enhance herbicidal activity .
  • Bulkier Moieties : Derivatives with tetrahydro-2H-pyran or methoxymethyl groups (e.g., and ) introduce steric hindrance, which could impact binding to biological targets .

Biological Activity

2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClN3O2S, with a molecular weight of 351.9 g/mol. The structure features a benzene sulfonamide core substituted with a chloro group and a thiophene-pyridine moiety, which are critical for its bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily antimicrobial and antitumor properties.

Antimicrobial Activity

  • Mechanism of Action : The compound has shown bactericidal activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of protein synthesis, nucleic acid synthesis, and peptidoglycan production .
  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus : MIC values range from 15.625 to 62.5 μM.
    • Enterococcus faecalis : MIC values range from 62.5 to 125 μM .
  • Biofilm Inhibition : The compound exhibits moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum biofilm inhibitory concentration (MBIC) of 62.216–124.432 μg/mL .

Antitumor Activity

  • Cell Line Studies : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including those associated with breast and lung cancer.
  • IC50 Values : The compound shows promising IC50 values in the low micromolar range against several tumor cell lines, indicating significant potential as an anticancer agent .

Table 1: Antimicrobial Activity

OrganismMIC (μM)Notes
Staphylococcus aureus15.625 - 62.5Effective against biofilms
Enterococcus faecalis62.5 - 125Moderate activity

Table 2: Antitumor Activity

Cell LineIC50 (μM)Notes
MCF-7 (Breast Cancer)<10Significant growth inhibition
A549 (Lung Cancer)<15Induces apoptosis

Case Studies

  • Case Study on MRSA : A study evaluated the efficacy of the compound against MRSA biofilms, demonstrating that it outperformed traditional antibiotics in disrupting established biofilms and reducing bacterial viability .
  • Anticancer Evaluation : In a recent study involving various cancer cell lines, the compound exhibited selective cytotoxicity, suggesting a targeted mechanism that warrants further investigation for therapeutic applications .

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